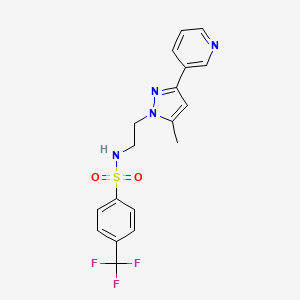![molecular formula C11H10ClN3O3S B2545698 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide CAS No. 1797801-81-0](/img/structure/B2545698.png)
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide, also known as CN-Clomiphene, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs.
Mécanisme D'action
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee acts as a partial agonist or antagonist of estrogen receptors, depending on the tissue and context. It binds to the estrogen receptor and induces a conformational change that alters the receptor's ability to interact with coactivators or corepressors, thereby modulating the transcriptional activity of target genes.
Biochemical and Physiological Effects:
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been shown to have a wide range of biochemical and physiological effects, including modulation of gene expression, cell proliferation, apoptosis, and differentiation. It has also been shown to affect lipid metabolism, bone density, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee offers several advantages for lab experiments, including its high potency and selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential to induce off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee and other SERMs. These include investigating the potential therapeutic applications of SERMs in various diseases, such as breast cancer, osteoporosis, and cardiovascular disease. Other areas of research include identifying new targets for SERMs, developing more potent and selective compounds, and exploring the mechanisms of action of SERMs in different tissues and contexts.
Méthodes De Synthèse
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee is synthesized by reacting 4-chloro-2-nitrophenylthiol with N-(1-cyanoethyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the thiol group with the cyanoethyl group, followed by cyclization to form the thiazole ring.
Applications De Recherche Scientifique
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been extensively used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs. It has been shown to selectively bind to and modulate the activity of estrogen receptors, leading to a wide range of biological effects.
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c1-7(5-13)14-11(16)6-19-10-3-2-8(12)4-9(10)15(17)18/h2-4,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFECLKANGERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

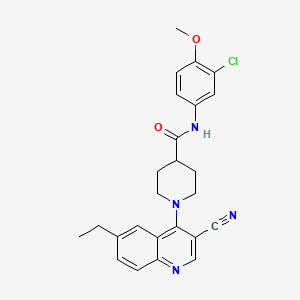

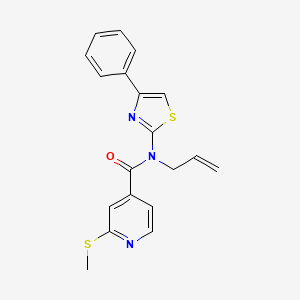
![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)

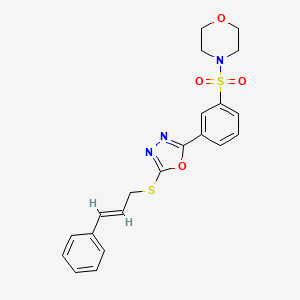
![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
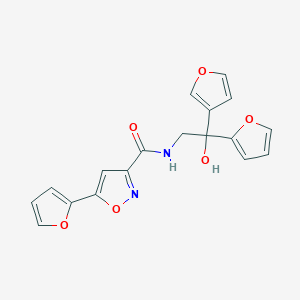
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)
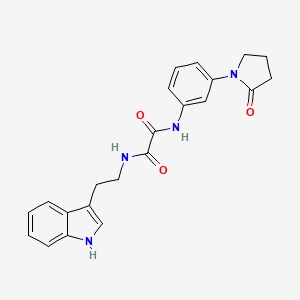
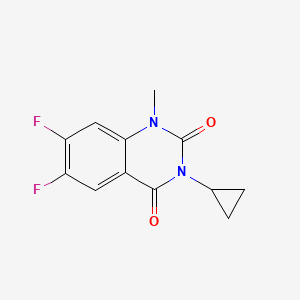
![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
